3-Methylcyclohexanonhelveticosid
Description
3-Methylcyclohexanonhelveticosid is a hypothetical glycoside derivative comprising a 3-methylcyclohexanone core linked to a helveticoside moiety. However, its specific synthesis pathway, bioavailability, and mechanism of action remain uncharacterized in the referenced materials .
Properties
CAS No. |
40279-45-6 |
|---|---|
Molecular Formula |
C36H52O9 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-3',4-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-21-5-4-10-35(17-21)44-28-16-30(42-22(2)31(28)45-35)43-24-6-12-33(20-37)26-7-11-32(3)25(23-15-29(38)41-19-23)9-14-36(32,40)27(26)8-13-34(33,39)18-24/h15,20-22,24-28,30-31,39-40H,4-14,16-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1 |
InChI Key |
ZJYGZEAYKCYGPP-KXEPKUHUSA-N |
Isomeric SMILES |
CC1CCCC2(C1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C |
Canonical SMILES |
CC1CCCC2(C1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclohexanonhelveticosid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 3-methylcyclohexanone, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another approach is the oxidation of 3-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of 3-Methylcyclohexanonhelveticosid often employs large-scale catalytic hydrogenation processes due to their efficiency and cost-effectiveness. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or platinum, along with specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: 3-Methylcyclohexanone.
Reduction: 3-Methylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Scientific Research Applications
3-Methylcyclohexanonhelveticosid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Methylcyclohexanonhelveticosid with structurally related compounds from the evidence:
Key Observations :
- Cyclohexanone vs. Xanthine Cores: The target compound’s cyclohexanone core differs from the xanthine backbone in , which is critical for adenosine receptor antagonism (e.g., caffeine-like effects). The ketone group in cyclohexanone may influence solubility and metabolic stability compared to xanthine’s fused purine ring .
- Glycoside vs. Aryl/Amino Substituents: The helveticoside moiety distinguishes 3-Methylcyclohexanonhelveticosid from Methoxmetamine’s methoxyphenyl and methylamino groups. Glycosides typically enhance bioavailability and target specificity (e.g., cardiac tissue), whereas aryl/amino groups in Methoxmetamine facilitate NMDA receptor interactions .
Quantum Mechanical and Analytical Insights
- employed quantum mechanical studies to predict reactivity and stability of methylxanthine derivatives. Similar computational modeling could elucidate the target compound’s conformational flexibility or glycoside-enzyme interactions .
- Methoxmetamine’s analytical report emphasizes purity challenges, suggesting that mass spectrometry or HPLC would be critical for quality control in synthesizing 3-Methylcyclohexanonhelveticosid .
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